Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
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Overview
Description
Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate is a complex organic compound known for its significant role as a plant growth regulator. This compound is commonly referred to as potassium gibberellate, a potassium salt of gibberellic acid, which is a type of gibberellin. Gibberellins are a group of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium gibberellate typically involves the fermentation of the fungus Gibberella fujikuroi. The process begins with the cultivation of the fungus in a nutrient-rich medium, where it produces gibberellic acid. This acid is then extracted and purified through various chemical processes. The final step involves neutralizing the gibberellic acid with potassium hydroxide to form potassium gibberellate .
Industrial Production Methods
Industrial production of potassium gibberellate follows a similar fermentation process but on a larger scale. The fermentation tanks are designed to optimize the growth conditions for Gibberella fujikuroi, ensuring maximum yield of gibberellic acid. The subsequent extraction and purification steps are carried out using industrial-scale equipment to ensure efficiency and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium gibberellate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different gibberellin derivatives.
Substitution: Various functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
Scientific Research Applications
Potassium gibberellate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of gibberellins.
Biology: The compound is extensively used in plant biology research to study the effects of gibberellins on plant growth and development.
Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellins in treating certain medical conditions.
Mechanism of Action
Potassium gibberellate exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound promotes cell elongation, division, and differentiation, leading to increased stem and root growth, as well as enhanced flowering and fruiting .
Comparison with Similar Compounds
Similar Compounds
Gibberellic Acid: The parent compound of potassium gibberellate, used in similar applications.
Gibberellin A3: Another gibberellin with similar properties and applications.
Gibberellin A4: Known for its role in promoting stem elongation and seed germination.
Uniqueness
Potassium gibberellate is unique due to its potassium salt form, which enhances its solubility and stability compared to other gibberellins. This makes it more effective in various agricultural applications, providing better results in terms of crop yield and quality .
Properties
Molecular Formula |
C19H21KO6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/q;+1/p-1 |
InChI Key |
BGJIAUDTIACQSC-UHFFFAOYSA-M |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] |
Origin of Product |
United States |
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